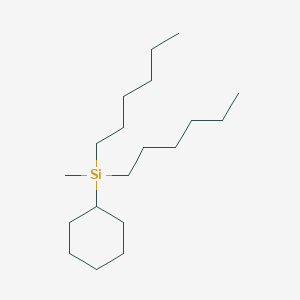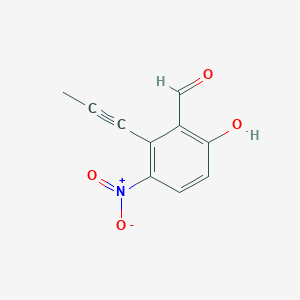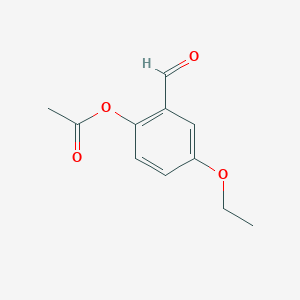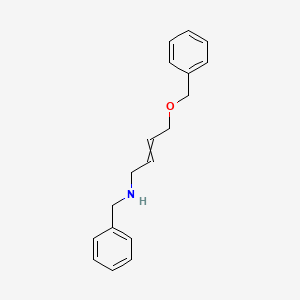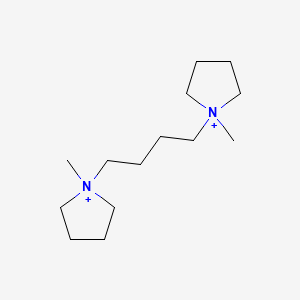
Pyrrolidinium, 1,1'-(1,4-butanediyl)bis[1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-]: is a chemical compound characterized by the presence of two pyrrolidinium rings connected by a butanediyl bridge. This compound is part of the broader class of ionic liquids, which are salts in the liquid state at relatively low temperatures. Ionic liquids have garnered significant interest due to their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] typically involves the reaction of a secondary amine with an α,ω-dibromoalkane. For instance, equimolar amounts of a secondary amine and 1,4-dibromobutane can be subjected to microwave irradiation in the presence of potassium carbonate. This reaction is conducted in water, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide to yield the desired ionic liquid .
Industrial Production Methods: Industrial production methods for this compound often leverage the same synthetic routes but on a larger scale. The use of microwave irradiation and potassium carbonate ensures high yield and purity, making the process efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] is used as a solvent and catalyst in various reactions due to its ionic nature and stability .
Biology: In biological research, this compound is used to study the effects of ionic liquids on biological systems, including their potential as antimicrobial agents .
Medicine: In medicine, Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] is being explored for its potential use in drug delivery systems due to its ability to solubilize various pharmaceutical compounds .
Industry: Industrially, this compound is used in the manufacture of advanced materials, including polymers and nanomaterials, due to its unique solvation properties .
Wirkmechanismus
The mechanism of action of Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can alter the physical and chemical properties of the target molecules, leading to various effects. For example, in biological systems, this compound can disrupt cell membranes, leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolidinium, 1-ethyl-3-methyl-
- Pyrrolidinium, 1-butyl-3-methyl-
- Pyrrolidinium, 1-hexyl-3-methyl-
Comparison: Compared to these similar compounds, Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] is unique due to its butanediyl bridge, which imparts distinct physical and chemical properties. This structural feature enhances its stability and solvation abilities, making it particularly useful in various applications .
Eigenschaften
CAS-Nummer |
140681-31-8 |
|---|---|
Molekularformel |
C14H30N2+2 |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
1-methyl-1-[4-(1-methylpyrrolidin-1-ium-1-yl)butyl]pyrrolidin-1-ium |
InChI |
InChI=1S/C14H30N2/c1-15(9-3-4-10-15)13-7-8-14-16(2)11-5-6-12-16/h3-14H2,1-2H3/q+2 |
InChI-Schlüssel |
BOBPMDMJXJMYRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCC1)CCCC[N+]2(CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


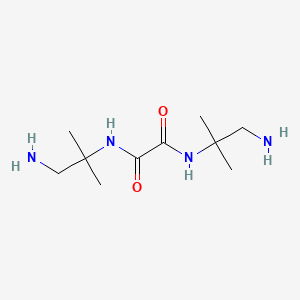


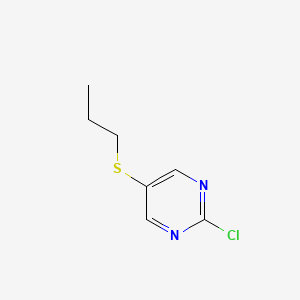
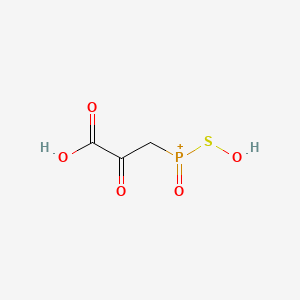
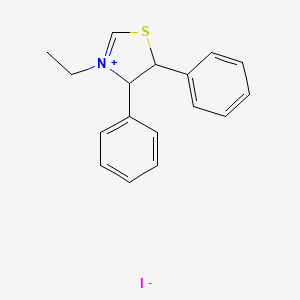
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
